Methyl[6-(pyrrolidin-1-yl)hexyl]amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[6-(pyrrolidin-1-yl)hexyl]amine typically involves the following steps:
Pyrrolidine Synthesis: The pyrrolidine ring can be synthesized through the cyclization of amino acids or their derivatives.
Hexyl Chain Formation: The hexyl chain can be constructed using standard organic synthesis techniques, such as the Grignard reaction or Wittig reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl[6-(pyrrolidin-1-yl)hexyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds or amides.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the hexyl chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride, NaH) are employed in substitution reactions.
Major Products Formed:
Oxidation: Nitro compounds, amides, and other oxidized derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted pyrrolidines and hexyl derivatives.
Scientific Research Applications
Methyl[6-(pyrrolidin-1-yl)hexyl]amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It can be used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which Methyl[6-(pyrrolidin-1-yl)hexyl]amine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidine derivatives: Other compounds with pyrrolidine rings, such as proline and its derivatives.
Hexylamines: Compounds with similar hexyl chains and amine groups.
Amine-containing polymers: Polymers that incorporate amine functionalities.
Uniqueness: Methyl[6-(pyrrolidin-1-yl)hexyl]amine is unique due to its specific combination of a pyrrolidine ring and a hexyl chain, which provides distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
N-methyl-6-pyrrolidin-1-ylhexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-12-8-4-2-3-5-9-13-10-6-7-11-13/h12H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTYMOSQICZSRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCN1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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